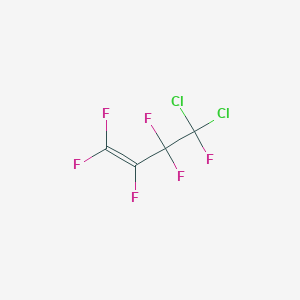
1-Butene, 4,4-dichlorohexafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butene, 4,4-dichlorohexafluoro- is a chemical compound with the molecular formula C4Cl2F6 It is a member of the class of organofluorine compounds, which are characterized by the presence of fluorine atoms in their molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butene, 4,4-dichlorohexafluoro- can be synthesized through several methods. One common method involves the vapor-phase catalytic fluorination of hexachlorobutadiene to produce (E/Z)-2,3-dichlorohexafluoro-2-butene, which is then subjected to liquid-phase dechlorination to yield 1,1,1,4,4,4-hexafluoro-2-butyne. Finally, gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne produces the desired compound .
Industrial Production Methods
Industrial production of 1-Butene, 4,4-dichlorohexafluoro- typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butene, 4,4-dichlorohexafluoro- undergoes various chemical reactions, including nucleophilic substitution, addition reactions, and epoxidation. These reactions are facilitated by the presence of chlorine and fluorine atoms, which make the compound reactive towards nucleophiles and electrophiles .
Common Reagents and Conditions
Common reagents used in reactions with 1-Butene, 4,4-dichlorohexafluoro- include nucleophiles such as sodium hydroxide and oxygen for epoxidation reactions. The conditions for these reactions typically involve moderate to high temperatures and the presence of catalysts to enhance reaction rates .
Major Products
Major products formed from reactions with 1-Butene, 4,4-dichlorohexafluoro- include hexafluoropropylene oxide (HFPO) and various fluorinated acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Butene, 4,4-dichlorohexafluoro- has several scientific research applications across different fields:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds and polymers.
Biology: Its unique properties make it a valuable tool in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and medical imaging.
Wirkmechanismus
The mechanism of action of 1-Butene, 4,4-dichlorohexafluoro- involves its interaction with molecular targets through nucleophilic substitution and addition reactions. The presence of chlorine and fluorine atoms in the compound enhances its reactivity, allowing it to participate in various chemical pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
1-Butene, 4,4-dichlorohexafluoro- can be compared with other similar compounds, such as:
2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-: This compound has a similar molecular structure but differs in the position of chlorine and fluorine atoms, leading to different chemical properties and reactivity.
1,4-Dichlorohexafluoro-2-butene: Another similar compound with variations in the position of chlorine and fluorine atoms, affecting its chemical behavior and applications.
The uniqueness of 1-Butene, 4,4-dichlorohexafluoro- lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
4,4-dichloro-1,1,2,3,3,4-hexafluorobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F6/c5-4(6,12)3(10,11)1(7)2(8)9 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAWCRZCYBVMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(F)(Cl)Cl)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342540 |
Source


|
| Record name | 4,4-Dichlorohexafluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357-24-4 |
Source


|
| Record name | 4,4-Dichlorohexafluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13814931.png)
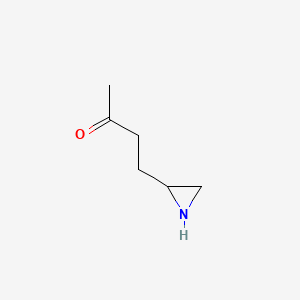
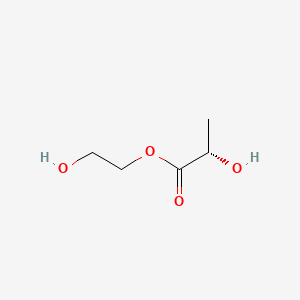

![7-ethylbenzo[c]acridine](/img/structure/B13814959.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidooxyphosphoryl]peroxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate](/img/structure/B13814961.png)
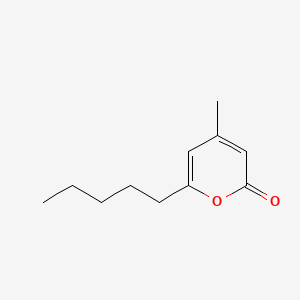
![(2S,3S,4S,5R)-6-[[(8R,9S,13S,14S,16S,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13814966.png)
![1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B13814972.png)

![1-[4-(1-Hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]ethanol](/img/structure/B13814984.png)
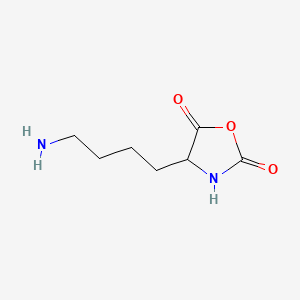
![(2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13814999.png)

